1-(2-(3-Acetylphenyl)ethyl)-3-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a phenyl ring substituted with an acetyl group and an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea can be achieved through a multi-step process. One common method involves the reaction of 3-acetylphenylacetic acid with butylamine to form an intermediate, which is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative. The reaction conditions typically involve:
Temperature: 0-25°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 1-(2-(3-Carboxyphenyl)ethyl)-3-butylurea
Reduction: 1-(2-(3-Hydroxyphenyl)ethyl)-3-butylurea
Substitution: 1-(2-(3-Nitrophenyl)ethyl)-3-butylurea
Scientific Research Applications
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3-Acetylphenyl)ethyl)-3-butylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3-Acetylphenyl)ethyl)-3-methylurea
- 1-(2-(3-Acetylphenyl)ethyl)-3-ethylurea
- 1-(2-(3-Acetylphenyl)ethyl)-3-propylurea
Uniqueness
1-(2-(3-Acetylphenyl)ethyl)-3-butylurea is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
1-[2-(3-acetylphenyl)ethyl]-3-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-9-16-15(19)17-10-8-13-6-5-7-14(11-13)12(2)18/h5-7,11H,3-4,8-10H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSACDSMFPRDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC(=CC=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.